1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride
Description
Chemical Structure: The compound features a propan-1-one backbone substituted with a 3,4-dichlorophenyl group at the carbonyl carbon and a dimethylamino group at the adjacent position (C2). It exists as a monohydrochloride salt, enhancing its stability and solubility in polar solvents .
Properties
Molecular Formula |
C11H14Cl3NO |
|---|---|
Molecular Weight |
282.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-7(14(2)3)11(15)8-4-5-9(12)10(13)6-8;/h4-7H,1-3H3;1H |
InChI Key |
YZLUDTMQXDYUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one.
Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenylpropanone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- CAS No.: 75144-12-6
- Molecular Weight : 282.594 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 341.9°C at 760 mmHg
The dichlorophenyl group may confer increased lipophilicity, influencing blood-brain barrier penetration.
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Backbone Variations: The target compound and methylone share a propan-1-one backbone, but methylone’s methylenedioxyphenyl group (electron-rich) contrasts with the dichlorophenyl group (electron-deficient) in the target. This substitution likely increases the target’s lipophilicity (logP) and metabolic stability due to halogen resistance to oxidation . AH-7921 employs a benzamide scaffold with a cyclohexyl-dimethylamino group, favoring µ-opioid receptor binding, unlike the target’s propanone structure .
Pharmacological Activity: Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The target’s dimethylamino group (vs. methylamino in methylone) may alter transporter affinity or metabolism . AH-7921’s opioid activity stems from its benzamide core, unrelated to the target’s cathinone-like structure .
Regulatory status may change if psychoactivity is confirmed .
Biological Activity
1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one, monohydrochloride, also known as bupropion hydrochloride, is a compound with significant biological activity, primarily as an antidepressant and smoking cessation aid. This article explores its pharmacological properties, mechanism of action, and clinical applications based on extensive research findings.
Pharmacological Properties
Bupropion hydrochloride exhibits unique pharmacological properties that contribute to its therapeutic effects:
Neurotransmitter Modulation : The compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It increases the synaptic concentrations of norepinephrine and dopamine by inhibiting their reuptake into presynaptic neurons.
Receptor Interactions : Bupropion and its metabolites also function as noncompetitive antagonists at nicotinic acetylcholine receptors, which is believed to contribute to its efficacy in smoking cessation.
The biological activity of bupropion hydrochloride is characterized by its complex mechanism of action:
- Dopamine Reuptake Inhibition : Bupropion inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.
- Norepinephrine Reuptake Inhibition : The compound also inhibits norepinephrine reuptake, enhancing noradrenergic neurotransmission.
- Nicotinic Receptor Antagonism : Bupropion and its metabolites act as antagonists at nicotinic acetylcholine receptors, which may explain its efficacy in smoking cessation.
Clinical Applications
Bupropion hydrochloride has demonstrated efficacy in several clinical applications:
Depression Treatment : As an antidepressant, bupropion has shown effectiveness in treating major depressive disorder (MDD).
Smoking Cessation : The compound is widely used as a smoking cessation aid, helping individuals overcome nicotine addiction.
Seasonal Affective Disorder (SAD) : Bupropion has been approved for the prevention of SAD episodes.
Antidepressant Efficacy
A meta-analysis of clinical trials evaluating bupropion's efficacy in treating depression yielded the following results:
| Outcome Measure | Bupropion | Placebo | p-value |
|---|---|---|---|
| Response Rate | 62% | 48% | <0.001 |
| Remission Rate | 46% | 35% | <0.001 |
These findings demonstrate the superior efficacy of bupropion compared to placebo in treating depression.
Smoking Cessation
A large-scale clinical trial involving 1,522 smokers reported the following abstinence rates at 12 months:
| Treatment Group | Abstinence Rate |
|---|---|
| Bupropion | 30.3% |
| Placebo | 15.6% |
The study concluded that bupropion was significantly more effective than placebo in achieving long-term smoking cessation.
Case Study: Treatment-Resistant Depression
A case study of a 42-year-old female patient with treatment-resistant depression demonstrated the efficacy of bupropion as an augmentation strategy:
- Patient History : Failed responses to two selective serotonin reuptake inhibitors (SSRIs) and cognitive-behavioral therapy.
- Intervention : Addition of bupropion (300 mg/day) to ongoing SSRI treatment.
- Outcome : Significant improvement in depressive symptoms after 6 weeks, with a 50% reduction in Hamilton Depression Rating Scale (HAM-D) score.
This case highlights the potential of bupropion in addressing treatment-resistant depression through its unique mechanism of action.
Pharmacokinetics
Understanding the pharmacokinetics of bupropion hydrochloride is crucial for its clinical application:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations reached within 3 hours.
- Distribution : Widely distributed throughout the body, with a volume of distribution of approximately 19 L/kg.
- Metabolism : Extensively metabolized in the liver, primarily by CYP2B6.
- Elimination : The mean elimination half-life of bupropion is approximately 21 hours.
Safety Profile
While generally well-tolerated, bupropion hydrochloride is associated with certain adverse effects:
- Common Side Effects : Dry mouth, nausea, insomnia, agitation, and headache.
- Seizure Risk : A dose-dependent risk of seizures has been reported, particularly at higher doses.
- Contraindications : Use is contraindicated in patients with a history of seizures, eating disorders, or abrupt discontinuation of alcohol or sedatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
